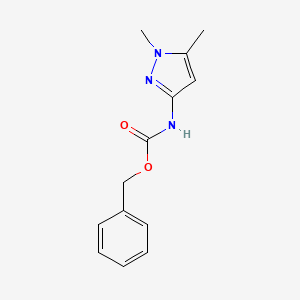

3-(Cbz-amino)-1,5-dimethylpyrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-(Cbz-amino)-1,5-dimethylpyrazole” is a compound that involves a Cbz (benzyl-carbamate) protected amine . Cbz-protected amines are commonly used in organic synthesis processes . They are easily synthesized from various amines using many methods .

Synthesis Analysis

A facile one-pot synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines has been described . The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides . This method is highly effective for the synthesis of amides and offers a promising approach for facile amidation .Chemical Reactions Analysis

The chemical reactions involving “this compound” primarily involve the synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines . The reactions involve the use of isocyanate intermediates, which are generated in situ .Applications De Recherche Scientifique

Anticonvulsant Activity

A series of 3,5-dimethylpyrazole derivatives, structurally related to 3-(Cbz-amino)-1,5-dimethylpyrazole, were synthesized and evaluated for anticonvulsant activity. These compounds demonstrated decreased seizure severity and mortality rate in pentylenetetrazole (PTZ) induced seizure tests in mice, highlighting the potential therapeutic applications of such compounds in epilepsy treatment (Koçyiğit-Kaymakçıoğlu et al., 2011).

Synthesis of Heterocyclic Systems

The compound has been utilized in the synthesis of novel heterocyclic systems, such as tetrahydropyrazolo[1,5-c]pyrimidine-2,7(1H,3H)-diones, showcasing the versatility of this compound derivatives in organic synthesis. These synthetic processes highlight the compound's role in expanding the chemical space of heterocyclic compounds (Grošelj et al., 2013).

Structural Characterization

The structural characterization of pyrazol-1′-ylpyrazolo[1,5-a]pyrimidines, derived from reactions involving 3,5-dimethylpyrazole derivatives, was conducted using multinuclear NMR spectroscopy. This research underscores the importance of this compound derivatives in the detailed study of molecular structures, contributing to a deeper understanding of their chemical behavior and potential applications (Aggarwal et al., 2009).

Corrosion Inhibition

Research into the application of Schiff base compounds derived from 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one, a compound structurally similar to this compound, demonstrated their effectiveness in inhibiting the corrosion of steel in acidic solutions. This highlights the potential use of such compounds in the development of new corrosion inhibitors, contributing to the advancement of materials science (Emregül & Hayvalı, 2006).

Coordination Chemistry

Studies on the coordination chemistry of lithium, titanium, and zirconium complexes with novel amidinate scorpionate ligands, which include derivatives of 3,5-dimethylpyrazole, have provided insights into the design of new metal-organic frameworks and catalysts. Such research demonstrates the application of this compound derivatives in the synthesis of complex inorganic structures, contributing to the development of catalysis and materials science (Otero et al., 2007).

Mécanisme D'action

Target of Action

The primary target of 3-(Cbz-amino)-1,5-dimethylpyrazole is the amine functional group . Amines are common functional groups in chemistry and are employed with protecting groups to reduce the production of undesired side products . The Cbz (carboxybenzyl) group is a protecting group used in organic synthesis, specifically for the protection of amines .

Mode of Action

The compound interacts with its targets through a process known as amidation . This involves the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .

Biochemical Pathways

The biochemical pathway affected by this compound is the synthesis of amides . Amides are important in nature as they provide the main amino acid linkage in peptides and proteins . Moreover, amide structures have been frequently found in many natural products and biologically active compounds .

Result of Action

The result of the action of this compound is the efficient conversion of protected amines to amides . This method is highly effective for the synthesis of amides and offers a promising approach for facile amidation .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the amidation process occurs under mild conditions . Additionally, the deprotection of Cbz, Alloc, and methyl carbamate protected amines can be readily achieved by treatment with 2-mercaptoethanol in the presence of potassium phosphate in N,N-dimethylacetamide at 75 °C . These conditions suggest that the compound’s action, efficacy, and stability can be influenced by factors such as temperature and the presence of other chemical agents.

Analyse Biochimique

Biochemical Properties

3-(Cbz-amino)-1,5-dimethylpyrazole plays a significant role in biochemical reactions, particularly in the synthesis of amides. The compound interacts with enzymes such as isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride . These interactions facilitate the conversion of N-Cbz-protected amines to amides with high yields. The nature of these interactions involves the formation of isocyanate intermediates that react with Grignard reagents to produce the corresponding amides .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are of great interest. This compound influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. For instance, the presence of the Cbz-protected amino group may affect the compound’s ability to penetrate cell membranes and interact with intracellular targets . Additionally, the compound’s interactions with enzymes and proteins within the cell can lead to changes in gene expression and metabolic flux .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s Cbz-protected amino group allows it to interact with various enzymes, leading to the formation of stable complexes . These interactions can result in the inhibition or activation of specific enzymes, thereby influencing cellular processes and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under mild reaction conditions, allowing for efficient synthesis of amides . Prolonged exposure to certain conditions may lead to degradation, affecting its efficacy and interactions with biomolecules .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolic pathways . Higher doses can lead to toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . Threshold effects observed in these studies highlight the importance of dosage optimization for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels. The compound’s interactions with enzymes such as isocyanate intermediates play a crucial role in its metabolic pathways . These interactions facilitate the conversion of N-Cbz-protected amines to amides, impacting overall metabolic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s Cbz-protected amino group may affect its localization and accumulation within specific cellular compartments . Additionally, the compound’s interactions with transporters can influence its distribution and efficacy within tissues .

Subcellular Localization

The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. The compound’s Cbz-protected amino group may direct it to specific compartments or organelles within the cell . These localization patterns can influence the compound’s activity and function, affecting its interactions with biomolecules and cellular processes .

Propriétés

IUPAC Name |

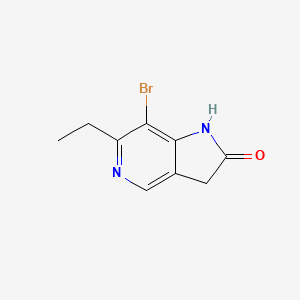

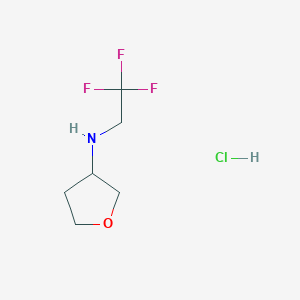

benzyl N-(1,5-dimethylpyrazol-3-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2/c1-10-8-12(15-16(10)2)14-13(17)18-9-11-6-4-3-5-7-11/h3-8H,9H2,1-2H3,(H,14,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBLMQFZKHYPZIC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5'-Bromo-1',2'-dihydrospiro[cyclopentane-1,3'-indole] hydrochloride](/img/structure/B1378133.png)

![(4-Bromobutyl)[(4-fluorophenyl)methyl]methylamine hydrobromide](/img/structure/B1378137.png)

![tert-butyl 2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]acetate](/img/structure/B1378144.png)